1-(4-Vinylbenzyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-11-3-5-12(6-4-11)9-14-8-7-13-10-14/h2-8,10H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRSGMFTZVXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592372 | |
| Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78430-91-8 | |
| Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Vinylbenzyl 1h Imidazole
Established Synthetic Routes to 1-(4-Vinylbenzyl)-1H-imidazole
The most well-established and widely utilized method for the synthesis of this compound is the direct alkylation of imidazole (B134444) with a 4-vinylbenzyl halide, typically 4-vinylbenzyl chloride. This approach is favored for its straightforward nature and the ready availability of the starting materials.
Alternative Synthetic Strategies and Comparative Analysis
While direct alkylation with 4-vinylbenzyl chloride is the most common route, other strategies can be considered. One alternative involves the use of phase-transfer catalysis. This method can be advantageous when dealing with reactants that have low solubility in a single solvent system. A phase-transfer catalyst facilitates the transfer of the imidazole anion from an aqueous phase to an organic phase containing the 4-vinylbenzyl chloride, allowing the reaction to proceed.
Another approach could involve metal-catalyzed cross-coupling reactions, although this is less common for the synthesis of this specific compound. These methods are generally more complex and expensive than direct alkylation and are typically reserved for substrates where direct alkylation is not feasible.
Comparative Analysis:
Direct Alkylation: This method is the most straightforward and cost-effective for the synthesis of this compound. It offers good yields and is easily scalable. The main potential drawback is the need to carefully control the reaction conditions to avoid polymerization of the vinyl group.
Phase-Transfer Catalysis: This can be a useful alternative if solubility issues arise. However, it introduces an additional reagent (the catalyst) and may require more complex work-up procedures.
Metal-Catalyzed Cross-Coupling: While a powerful tool in organic synthesis, this approach is generally not necessary for this particular transformation and would add significant cost and complexity.
For the synthesis of this compound, direct alkylation remains the method of choice due to its efficiency and simplicity.
Advanced Synthetic Approaches to Functionalized this compound Derivatives
The functionalization of the this compound scaffold can lead to the development of new materials with tailored properties. Advanced synthetic methods can be employed to introduce additional functionalities, particularly on the imidazole ring.
Strategies for Introducing Additional Functionalities on the Imidazole Ring
Once the this compound core has been synthesized, further modifications can be made to the imidazole ring. These modifications can be used to tune the electronic properties, steric hindrance, and coordination ability of the molecule.
One common strategy is electrophilic substitution . The imidazole ring is susceptible to attack by electrophiles, although the reactivity of the different carbon atoms can be influenced by the presence of the vinylbenzyl group at the N-1 position. Halogenation, nitration, and sulfonation are examples of electrophilic substitution reactions that can be performed on the imidazole ring, typically occurring at the C-4 or C-5 positions.
Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide range of substituents onto the imidazole ring. researchgate.net This first requires the introduction of a handle, such as a halogen atom, onto the imidazole ring. This halogenated derivative can then be subjected to various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Lithiation followed by reaction with an electrophile is another versatile method for functionalizing the imidazole ring. The C-2 proton of the imidazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium. The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of functional groups at the C-2 position.
A more recent approach involves C-H activation , which allows for the direct functionalization of C-H bonds on the imidazole ring without the need for pre-functionalization. researchgate.net This method often employs transition metal catalysts to selectively activate a specific C-H bond and couple it with a reaction partner. researchgate.net
Green Chemistry Principles in this compound Synthesis
The choice of solvent is a major consideration in green synthesis, as traditional volatile organic compounds (VOCs) contribute significantly to environmental pollution. ingentaconnect.com Research into the synthesis of imidazole derivatives has identified several greener alternatives. nih.gov
Deep Eutectic Solvents (DESs): These systems, often composed of readily available and biodegradable components, can act as both the solvent and catalyst, leading to high-purity products in shorter reaction times. nih.gov Their recyclability makes them a cost-effective and environmentally friendly option. nih.gov
Ionic Liquids (ILs): ILs are salts with low melting points that can be used as reusable catalysts and solvents. researchgate.net Their negligible vapor pressure reduces air pollution. Specific task-specific ILs have been designed to facilitate the one-pot synthesis of substituted imidazoles. mdpi.com
Water: As a solvent, water is unparalleled in terms of cost, safety, and environmental impact. ingentaconnect.com While organic reactants may have limited solubility, the use of co-solvents or surfactants can overcome this challenge. ingentaconnect.com Certain reactions show enhanced rates and selectivity in water due to solvophobic effects. ingentaconnect.com
Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry approach, as it eliminates solvent-related waste and simplifies product purification. researchgate.netasianpubs.org One-pot, solvent-free syntheses of various imidazole derivatives have been developed, demonstrating high yields under mild conditions. asianpubs.org
The following table provides a comparative overview of these environmentally benign solvent systems.
| Solvent System | Key Advantages | Challenges |
| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, can act as a catalyst, low cost. nih.gov | Potential for high viscosity, product separation can be complex. |
| Ionic Liquids (ILs) | Recyclable, negligible vapor pressure, tunable properties. researchgate.net | Higher initial cost, potential toxicity of some ILs. |
| Water | Non-toxic, non-flammable, inexpensive, readily available. ingentaconnect.com | Poor solubility for nonpolar reactants, requires energy for removal. |
| Solvent-Free | Eliminates solvent waste, simplified workup, often faster reaction rates. asianpubs.org | Limited to thermally stable reactants, potential for localized overheating. |
This table is generated based on findings from multiple sources. ingentaconnect.comnih.govresearchgate.netasianpubs.org
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com
The standard synthesis of this compound from 4-vinylbenzyl chloride and imidazole, typically in the presence of a base like sodium hydride or potassium carbonate, is a substitution reaction. These reactions are often less atom-economical than addition or rearrangement reactions because they generate stoichiometric byproducts.
The atom economy for this process can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Let's analyze a typical reaction: C₉H₉Cl (4-vinylbenzyl chloride) + C₃H₄N₂ (imidazole) + NaH (sodium hydride) → C₁₂H₁₂N₂ (product) + NaCl + H₂
| Reactant/Product | Formula | Molecular Weight ( g/mol ) |
| 4-Vinylbenzyl chloride | C₉H₉Cl | 152.62 |
| Imidazole | C₃H₄N₂ | 68.08 |
| Sodium Hydride | NaH | 24.00 |
| Total Reactant Weight | 244.70 | |
| This compound | C₁₂H₁₂N₂ | 184.24 |
Calculation: % Atom Economy = (184.24 / 244.70) x 100 ≈ 75.3%
While a 75.3% atom economy is reasonable for a substitution reaction, significant portions of the reactant masses end up as byproducts (sodium chloride and hydrogen gas). Improving atom economy would involve exploring alternative synthetic pathways, such as catalytic addition reactions, though such routes for this specific molecule are not yet well-established.
Purification and Characterization Techniques for Synthetic Products
After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any potential oligomers. The identity and purity of the final product are then confirmed using a suite of analytical techniques.
Purification Methods:
Column Chromatography: This is a standard method for separating the desired product from impurities. A silica (B1680970) gel stationary phase is often used, with an eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) chosen to provide optimal separation.
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective method for achieving high purity. asianpubs.org
Inhibitor Removal: As a vinyl monomer, the product is susceptible to spontaneous polymerization. Purification may involve passing the compound through a column of a material like basic alumina (B75360) to remove any added polymerization inhibitors before use. mdpi.com
Characterization Techniques: Spectroscopic methods are essential for unequivocally confirming the structure of the synthesized molecule. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The ¹H NMR spectrum will show characteristic signals for the vinyl protons, the aromatic protons on the benzyl (B1604629) ring, the benzylic methylene (B1212753) protons, and the protons on the imidazole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. thermofisher.com Key absorption bands would correspond to C=C stretching of the vinyl and aromatic groups, C-H stretching from the aromatic and aliphatic parts, and C=N stretching from the imidazole ring. researchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio, confirming the molecular formula (C₁₂H₁₂N₂). asianpubs.org
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Imidazole Protons | δ 7.0 - 7.8 ppm |
| Aromatic Protons | δ 7.2 - 7.5 ppm | |
| Vinyl Proton (-CH=) | δ 6.6 - 6.8 ppm | |
| Methylene Protons (-CH₂-) | δ 5.1 - 5.3 ppm | |
| Vinyl Protons (=CH₂) | δ 5.2 - 5.8 ppm | |
| ¹³C NMR | Aromatic & Imidazole Carbons | δ 119 - 140 ppm |
| Vinyl Carbons | δ 114, 136 ppm | |
| Methylene Carbon | δ ~50 ppm | |
| FT-IR | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ |
| C=C Stretch (Aromatic, Vinyl) | ~1630-1450 cm⁻¹ | |
| C=N Stretch (Imidazole) | ~1580-1500 cm⁻¹ | |
| Vinyl C-H Bends | ~990, 910 cm⁻¹ |
Note: Expected values are estimates based on typical ranges for these functional groups and data from similar compounds. asianpubs.orgresearchgate.net
Polymerization Behavior of 1 4 Vinylbenzyl 1h Imidazole
Homopolymerization of 1-(4-Vinylbenzyl)-1H-imidazole
The vinyl group attached to the benzyl (B1604629) ring enables this compound to undergo homopolymerization, forming poly(this compound). This process can be achieved through different polymerization mechanisms.
Free radical polymerization is a common method for polymerizing vinyl monomers. fujifilm.com The process is a chain reaction consisting of three main steps: initiation, propagation, and termination. libretexts.orgvt.edu
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photochemical processes. fujifilm.comyoutube.com Common initiators include peroxides and azo compounds like 2,2′-azobisisobutyronitrile (AIBN). fujifilm.com These primary radicals then react with a monomer molecule to form an active monomeric radical species. fujifilm.comyoutube.com
Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid sequence. libretexts.orgyoutube.com This step involves the conversion of the monomer's π-bond into a more stable σ-bond, which is an exothermic process. libretexts.org The reactivity of the growing polymer chain is maintained at the chain end, allowing for the addition of a large number of monomer units. uomustansiriyah.edu.iq
Termination: The growth of the polymer chain ceases through termination reactions. This can occur via two primary mechanisms: combination (or coupling), where two growing radical chains join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two separate, stable polymer chains. youtube.comuvebtech.com Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent, monomer, or polymer), can also terminate the growth of a specific chain while initiating a new one. libretexts.orguomustansiriyah.edu.iq
Controlled or "living" radical polymerization (LRP) techniques offer precise control over polymer molecular weight, architecture, and polydispersity. vt.edu
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile LRP method that employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization. vt.edubeilstein-journals.org The process involves a rapid and reversible exchange of the CTA between dormant and active propagating polymer chains. beilstein-journals.org This degenerative transfer process ensures that all chains have an equal opportunity to grow, leading to polymers with a narrow molecular weight distribution (low polydispersity index, PDI) and predictable molecular weights. beilstein-journals.org
While direct RAFT polymerization of this compound is not extensively detailed, the technique has been successfully applied to structurally similar monomers like 4-vinylbenzyl chloride (VBC) and 1-vinyl imidazole (B134444) (1VIM). beilstein-journals.orgrsc.org For instance, the RAFT polymerization of VBC can be controlled to produce well-defined polymers, avoiding side reactions that might occur in other LRP methods like Atom Transfer Radical Polymerization (ATRP). beilstein-journals.org Similarly, well-controlled poly(1-vinyl imidazole) has been synthesized via RAFT polymerization using acetic acid as a special solvent to stabilize the propagating radicals. rsc.org An imidazolium-type homopolymer, poly(1-(4-vinylbenzyl)-3-methyl imidazolium (B1220033) chloride), has been synthesized via RAFT polymerization of a precursor (p-chloromethyl styrene) followed by a post-polymerization reaction with methylimidazole. rsc.org
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful LRP technique that uses a transition metal complex (e.g., copper-based) as a catalyst to establish a dynamic equilibrium between active and dormant species. However, direct ATRP of monomers containing a vinylbenzyl chloride structure can be problematic due to potential side reactions involving the pendant chloride group. beilstein-journals.org For this reason, RAFT is often considered a more suitable technique for such monomers. beilstein-journals.org
The table below summarizes typical conditions used in the RAFT polymerization of a related monomer, 4-vinylbenzaldehyde (B157712) (VBA), which demonstrates the level of control achievable.
| Entry | CTA | Initiator | [Monomer]₀/[CTA]₀/[Initiator]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | PDI |
| 1 | DDMAT | AIBN | 200/1.0/0.1 | 1,4-dioxane | 70 | 15 | 76 | 20,400 | 1.15 |
| 2 | DDMAT | AIBN | 100/1.0/0.1 | 1,4-dioxane | 70 | 7.5 | 45 | 10,300 | 1.17 |
| 3 | DDMAT | AIBN | 100/1.0/0.1 | 2-butanone | 75 | 22.5 | 69 | 10,700 | 1.12 |
| Data derived from the RAFT polymerization of 4-vinylbenzaldehyde (VBA), a structurally analogous monomer. nih.gov | |||||||||
| CTA: S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT), Initiator: 2,2′-azobis(isobutyronitrile) (AIBN). |
The microstructure of a polymer chain refers to the arrangement of monomer units, including their stereochemistry, known as tacticity. Tacticity describes the stereochemical relationship of adjacent chiral centers in the polymer backbone and can be categorized as isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement).
Direct studies on the stereoregularity of poly(this compound) are not widely available. However, insights can be drawn from related vinyl polymers. For example, poly(4-vinylpyridine), which is structurally similar, typically exhibits an atactic structure when synthesized by free radical polymerization. kpi.ua In contrast, poly(4-vinylpyridinium salts) prepared through spontaneous polymerization have been found to possess a more isotactic character, with isotactic triad (B1167595) content ranging from 30% to 50%. kpi.ua This increased isotacticity is attributed to the polymerization mechanism involving zwitterionic species and Coulombic interactions that favor a specific monomer addition. kpi.ua It is plausible that the polymerization of this compound could also be influenced by such interactions, potentially leading to a polymer with some degree of stereoregularity, although this would depend heavily on the specific polymerization conditions.
Copolymerization of this compound
Copolymerization involves polymerizing two or more different types of monomers. This process is used to create polymers with properties that are a blend of the constituent homopolymers or are entirely unique.
In a copolymerization reaction, the reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain ending in one monomer unit (M₁) towards adding another molecule of the same monomer (M₁) versus a molecule of the other comonomer (M₂). nih.gov
If r₁ > 1, the growing chain preferentially adds M₁.
If r₁ < 1, the growing chain preferentially adds M₂.
If r₁ = 1, the addition of M₁ and M₂ is random.
If r₁r₂ = 1, an ideal or random copolymer is formed. nih.gov
If r₁r₂ = 0, a perfectly alternating copolymer is formed. nih.gov
These ratios are crucial for predicting the final composition and microstructure of the copolymer based on the initial monomer feed composition. nih.govscielo.org They are typically determined by conducting polymerizations at low monomer conversions with varying initial monomer feed ratios and then analyzing the resulting copolymer composition, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org
The copolymerization of monomers containing imidazole groups with acrylic acid is a key step in synthesizing certain polymeric ionic liquids (PILs). nih.gov PILs combine the properties of polymers with the unique characteristics of ionic liquids, such as high CO₂ sorption capacity. nih.gov
A common synthetic route involves the free radical copolymerization of 4-vinylbenzyl chloride (VBC) and acrylic acid (AA), followed by a post-polymerization modification where the benzyl chloride groups are quaternized with an imidazole derivative like 1-methylimidazole. nih.gov This process yields imidazolium-based copolymers. nih.gov Although this method starts with VBC, it results in a polymer structure analogous to what would be obtained by directly copolymerizing this compound with acrylic acid and then quaternizing the imidazole nitrogen.
In a related system, the free-radical copolymerization of 1-vinylimidazole (B27976) (a monomer with a similar imidazole functionality) and the sodium salt of acrylic acid yielded new polyampholytes. The reactivity ratios for this pair were estimated to be r₁(1-vinylimidazole) = 0.54 ± 0.06 and r₂(acrylic acid) = 1.3 ± 0.3. researchgate.net This indicates that a growing chain ending in an acrylic acid radical prefers to add another acrylic acid monomer, while a chain ending in a 1-vinylimidazole radical also prefers to add an acrylic acid monomer.
The resulting copolymers containing both imidazole and carboxylic acid groups are pH-responsive and can be used to create materials like hydrogels for catalytic applications. mdpi.com
The table below lists the chemical compounds mentioned in this article.
Reactivity Ratios in Copolymerization Systems
Post-Polymerization Modification of Poly(this compound) and its Copolymers
Post-polymerization modification is a powerful strategy for synthesizing functional polymers by altering the chemical structure of a pre-existing polymer. This approach allows for the creation of a diverse library of polymers from a single parent polymer, enabling the fine-tuning of material properties for specific applications. For poly(this compound) (poly(VBI)), the pendant imidazole group serves as a versatile handle for a variety of chemical transformations.
The most prominent post-polymerization modification of poly(VBI) involves the functionalization of the pendant imidazole ring, specifically targeting the nucleophilic sp² nitrogen atom (N-3). This transformation is most commonly achieved through N-alkylation, also known as quaternization, which converts the neutral imidazole moieties into cationic imidazolium salts. This process effectively transforms the polymer into a poly(ionic liquid) (PIL), a class of polyelectrolytes with unique properties and a wide range of applications. researchgate.net
The quaternization reaction is typically carried out by treating the poly(VBI) with an alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide) in a suitable solvent. mdpi.comnih.gov The reaction converts the imidazole ring into a positively charged imidazolium cation, with the halide serving as the counter-anion. The degree of quaternization can be controlled by adjusting reaction parameters such as the molar ratio of the alkylating agent to the imidazole units, reaction time, and temperature. nih.gov This modification significantly alters the polymer's physicochemical properties. For instance, the conversion to an ionic structure enhances solubility in polar solvents, increases the glass transition temperature, and imparts ionic conductivity. mdpi.com
The choice of the alkylating agent allows for the introduction of various functionalities. By using alkyl halides with different chain lengths or terminal functional groups, the properties of the resulting PIL, such as its hydrophobicity, thermal stability, and specific interactions, can be systematically tuned. nih.gov
Table 1: Examples of N-Alkylation Reactions on Imidazole-Containing Polymers
| Parent Polymer | Alkylating Agent | Resulting Functionality | Key Property Change | Reference |
|---|---|---|---|---|
| Poly(1-vinylimidazole)-l-poly(tetrahydrofuran) | Methyl iodide | Methylated imidazolium iodide | Formation of poly(ionic liquid) nanophases | mdpi.com |
| Poly(4-vinylpyridine) | Methyl iodide | N-methyl pyridinium (B92312) iodide | Increased quaternization degree with higher reagent ratio | nih.gov |
| 1-vinyl-1,2,4-triazole | Alkyl iodides | 4-alkyl-1-vinyl-1,2,4-triazolium iodide | Creation of ionic liquid monomers for PIL synthesis | |
| Polybenzimidazole (PBI) | C18 alkyl chains | N-alkylated PBI | Induces microphase separation | researchgate.net |
In the context of poly(this compound) homopolymer, the vinyl group of the monomer is consumed during the polymerization process to form the polymer backbone. Therefore, pendant vinyl groups are not typically present along the polymer chain for post-polymerization modification.
However, in certain scenarios, such as in copolymers or in cases of incomplete polymerization, residual vinyl groups may be available for chemical transformation. One of the most efficient methods for modifying such pendant alkene groups is the thiol-ene reaction. nih.govradtech.org This "click" chemistry approach involves the radical-mediated or photoinitiated addition of a thiol compound across the carbon-carbon double bond of the vinyl group. nih.govrsc.org
The thiol-ene reaction is highly valued for its high efficiency, rapid reaction rates, tolerance to a wide range of functional groups, and insensitivity to oxygen, making it an ideal tool for polymer modification. nih.govrsc.org By selecting thiols with different R groups (R-SH), a diverse array of functionalities can be introduced onto the polymer. For example, using thiol-functionalized sugars, zwitterions, or poly(ethylene glycol) can impart biocompatibility and specific protein stabilization properties. nih.gov Similarly, the use of allylsilanes in off-stoichiometry thiol-ene polymers allows for the inclusion of anchor groups for adhesion to silicon surfaces. mdpi.com
While direct examples of thiol-ene modifications on poly(this compound) are not prevalent in the literature due to the consumption of the vinyl group, this methodology remains a powerful and relevant strategy for modifying any polymer or copolymer system that possesses accessible pendant vinyl functionalities. rsc.org
Advanced Polymeric Materials Derived from 1 4 Vinylbenzyl 1h Imidazole
Polymeric Ionic Liquids (PILs) Based on Imidazolium (B1220033) Moieties from 1-(4-Vinylbenzyl)-1H-imidazole
Polymeric ionic liquids (PILs) are a class of polyelectrolytes that feature an ionic liquid species attached to a polymer backbone. PILs derived from this compound typically incorporate the imidazolium cation, which is formed by quaternizing the imidazole (B134444) nitrogen atoms. These materials merge the advantageous properties of ionic liquids, such as high thermal stability and ionic conductivity, with the mechanical robustness and processability of polymers.
The synthesis of imidazolium-functionalized polymers from precursors related to this compound is commonly achieved through quaternization reactions. A prevalent method involves the post-polymerization modification of poly(4-vinylbenzyl chloride). In this approach, the vinylbenzyl chloride monomer is first polymerized, often via free radical polymerization, to create a polymeric backbone with reactive benzyl (B1604629) chloride moieties. Subsequently, this precursor polymer is reacted with an N-substituted imidazole, such as 1-methylimidazole, to form the imidazolium salt along the polymer chain. nih.gov
For instance, copolymers of 4-vinylbenzyl chloride and acrylic acid can be synthesized and then modified. The quaternization is typically carried out by dissolving the precursor copolymer and adding an excess of 1-methylimidazole. The reaction mixture is heated, for example at 70°C for 24 hours, leading to the formation of the quaternized copolymer, which can then be precipitated and purified. nih.gov The general reaction scheme involves the nucleophilic attack of the imidazole nitrogen on the benzylic carbon of the vinylbenzyl chloride unit, displacing the chloride and forming a stable imidazolium cation. osti.gov
The key steps in a typical synthesis are:
Polymerization: A precursor polymer, such as poly(vinylbenzyl chloride), is synthesized.
Quaternization: The precursor polymer is reacted with an N-alkylimidazole (e.g., 1-methylimidazole) in a suitable solvent. nih.gov
Purification: The resulting polymeric ionic liquid is purified, often by precipitation in a non-solvent like diethyl ether, to remove unreacted reagents. nih.gov
A significant advantage of PILs is the ability to tune their physicochemical properties by exchanging the counter-anion associated with the imidazolium cation. nih.govrsc.org The initial polymer synthesized via quaternization often contains chloride anions. These can be readily exchanged for other anions, such as tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻), by reacting the PIL with a salt containing the desired anion, like NaBF₄ or LiTFSI. nih.gov
The anion exchange process is typically performed by dissolving the imidazolium-based PIL (in its chloride form) in a solvent like dimethyl sulfoxide (B87167) (DMSO). An excess of the new anion salt is then added, and the mixture is stirred for an extended period (e.g., 48 hours) at room temperature. The final PIL with the exchanged anion is then isolated, often by precipitation in deionized water. nih.gov The choice of anion has a profound impact on the polymer's properties, including its thermal stability, solubility, and ionic conductivity. For example, PILs with the TFSI⁻ anion generally exhibit greater thermal stability compared to those with BF₄⁻, which is attributed to the lower basicity of the TFSI⁻ anion. nih.gov
| Original Anion | Exchanged Anion | Salt Used for Exchange | Resulting Property Change |
|---|---|---|---|
| Chloride (Cl⁻) | Tetrafluoroborate (BF₄⁻) | NaBF₄ | Modified solubility and electrochemical stability |
| Chloride (Cl⁻) | Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | LiTFSI | Increased thermal stability, enhanced hydrophobicity |
| Bromide (Br⁻) | Various Anions | Anion Exchange Resin | Allows for a broad range of tunable properties |
The unique combination of ionic conductivity and mechanical stability makes PILs derived from this compound promising candidates for various electrochemical applications, including fuel cells and lithium batteries.
In the context of Anion Exchange Membrane Fuel Cells (AEMFCs), polymers incorporating imidazolium cations function as the solid electrolyte, facilitating the transport of hydroxide (B78521) ions (OH⁻) from the cathode to the anode. mdpi.com The imidazolium groups provide the fixed positive charges, while the mobile hydroxide ions act as the charge carriers. The performance of these membranes is critically dependent on properties like ion exchange capacity (IEC), water uptake, and hydroxide conductivity. nih.govnih.gov
Research has shown that the structure of the polymer backbone and the nature of the cationic group are crucial for membrane performance. For instance, AEMs synthesized from imidazole-quaternized polystyrene copolymers have been evaluated for their potential in AEMFCs. nih.gov The hydroxide conductivity of these membranes is temperature-dependent, increasing with temperature. For example, one study reported a hydroxide conductivity of 30.4 mS/cm at 60°C for an imidazole-quaternized polystyrene membrane. nih.gov The ion transport in these membranes occurs through hydrophilic channels formed by the aggregation of ionic groups and water molecules. Efficient ion transport requires well-connected hydrophilic domains within the hydrophobic polymer matrix.
Solid polymer electrolytes (SPEs) are a key area of research for developing safer, next-generation lithium batteries. uclouvain.be PILs derived from this compound are explored as potential SPEs. These materials can act as a host for lithium salts (e.g., LiTFSI) and can facilitate lithium-ion transport. researchgate.net
A polymer electrolyte based on poly((4-vinylbenzyl)trimethylammonium bis(trifluoromethanesulfonyl)imide), a related cationic polymer, has shown promise. researchgate.net When combined with an ionic liquid and a lithium salt, these polymer electrolytes can exhibit high lithium-ion conductivity and a wide electrochemical stability window, which are essential for battery performance. The PIL-based electrolyte can also improve the interface between the electrolyte and the electrodes, which is a critical factor for the long-term stability and efficiency of lithium batteries. researchgate.net The goal is to achieve high ionic conductivity, typically in the range of 10⁻⁴ to 10⁻³ S/cm, while maintaining mechanical integrity. uclouvain.be
Applications of this compound Derived PILs in Electrochemical Systems
Anion Exchange Membranes (AEMs) Incorporating this compound Units
Anion exchange membranes are crucial components in various electrochemical technologies, including fuel cells, water electrolysis, and redox flow batteries. mdpi.commdpi.com AEMs based on this compound units are synthesized by incorporating imidazolium cations into a robust polymer matrix. The general approach involves the functionalization of a precursor polymer, such as polystyrene or poly(phenylene oxide), with vinylbenzyl groups, followed by quaternization with an imidazole derivative. nih.govmdpi.com
The key performance metrics for AEMs are summarized in the table below. A high ion-exchange capacity (IEC) is desirable for high ionic conductivity, but it must be balanced with controlled water uptake to maintain the mechanical stability of the membrane. nih.gov
| Property | Description | Typical Values/Goals | Significance |
|---|---|---|---|
| Ion Exchange Capacity (IEC) | The concentration of fixed positive charges (mmol) per gram of dry polymer. | 1.5 - 2.5 mmol/g | Directly influences ionic conductivity. |
| Water Uptake (%) | The amount of water absorbed by the membrane. | 20 - 100% | Essential for ion hydration and transport, but excessive swelling compromises mechanical strength. |
| Hydroxide Conductivity (σ) | The measure of how well the membrane conducts hydroxide ions. | > 100 mS/cm at operating temp. | A primary indicator of fuel cell performance. nih.gov |
| Alkaline Stability | The ability of the membrane to resist degradation in a high pH environment. | Stable for > 1000 hours in 1M KOH at 60-80°C | Crucial for long-term durability of AEMFCs. nih.gov |
Studies on imidazolium-based AEMs have demonstrated promising results. For example, a dimethylimidazolium-functionalized polybenzimidazole membrane achieved a hydroxide conductivity of 50.2 mS/cm and a maximum power density of 241 mW/cm² in a fuel cell test at 80°C and 60°C, respectively. nih.gov However, a significant challenge remains the chemical stability of the imidazolium cation in the highly alkaline environment of an AEMFC, as it can be susceptible to degradation. nih.gov Ongoing research focuses on designing more stable cationic moieties and polymer backbones to enhance the long-term operational stability of these membranes.
Proton-Conducting Polymers from this compound Copolymers
In addition to anion conduction, imidazole-functionalized polymers are extensively studied for proton-conducting applications, particularly for high-temperature proton-exchange membrane fuel cells (PEMFCs) that can operate under anhydrous or low-humidity conditions.
The rational design of proton-conducting polymers often involves copolymerizing a monomer containing the imidazole group, such as 1-vinylimidazole (B27976) or this compound, with a monomer bearing an acidic functional group. A notable example is the free-radical polymerization of 1-vinylimidazole (1VI) with diisopropyl-p-vinylbenzyl phosphonate (B1237965) (DIPVBP). acs.org Subsequent hydrolysis of the phosphonate ester groups yields a copolymer of vinylbenzylphosphonic acid and 1-vinylimidazole, P(VBPA-co-1VI). acs.org
In this architecture, the acidic phosphonic acid groups serve as proton donors, while the basic imidazole moieties act as proton solvents, facilitating transport. The reactivity ratios of the monomers during polymerization are crucial as they determine the final microstructure of the copolymer. For the 1VI and DIPVBP system, the reactivity ratios suggest that the imidazole units tend to be surrounded by the phosphonate groups in the initial stages of polymerization, creating a favorable local environment for proton exchange and transport. acs.org This strategic placement of functional groups within the polymer architecture is key to achieving high proton conductivity, with values reported to reach 10⁻¹ S cm⁻¹ at 30 °C for P(VBPA-co-1VI). acs.org
The imidazole ring plays a pivotal role in the proton conduction mechanism within these polymer networks. It facilitates proton transport primarily through a Grotthuss-type "hopping" mechanism. researchgate.net In this process, protons are transferred along chains of imidazole molecules connected by a hydrogen-bond network. The amphoteric nature of the imidazole ring allows it to both accept and donate protons, making it an effective proton relay station.
Under anhydrous conditions, proton conduction can occur through the self-dissociation of imidazole moieties and the subsequent "structure diffusion" of the resulting charged defects through the polymer matrix. researchgate.net The formation of continuous, extended hydrogen-bonded networks is critical for efficient long-range proton transport. The packing and orientation of the polymer-bound imidazole groups are therefore essential. A linear arrangement of imidazole units is considered more favorable for creating an effective proton pathway compared to a more sterically hindered, zig-zag arrangement. The dynamics of this process are a local, short-range phenomenon involving the rapid breaking and formation of hydrogen bonds within the imidazole chain. nih.gov
Functional Polymeric Gels and Hydrogels from this compound
Polymeric gels and hydrogels based on this compound and related vinyl imidazole monomers are a class of "smart" materials that can respond to external stimuli such as pH. These materials are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large amounts of water or other solvents. nih.govresearchgate.net
The synthesis of these gels can be achieved through various polymerization and crosslinking techniques. For instance, poly(N-vinyl imidazole) hydrogels can be prepared by subjecting aqueous solutions of the monomer to gamma irradiation, which induces crosslinking. researchgate.net Alternatively, free-radical solution polymerization in the presence of a chemical crosslinker, such as N,N'-methylenebisacrylamide, is a common method. researchgate.net
The resulting hydrogels exhibit properties that are highly dependent on the imidazole content. The imidazole groups impart pH-sensitivity to the gel network. In acidic conditions, the imidazole rings become protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. researchgate.net Conversely, in basic conditions, the imidazole is deprotonated, and the gel may shrink. This reversible swelling behavior makes these hydrogels suitable for a range of applications.
For example, poly(N-vinyl imidazole) gel-filled nanofiltration membranes have been developed. These membranes exhibit tunable charge characteristics due to the weak polybase nature of the imidazole, making them useful for molecular-level separations. researchgate.net In the biomedical field, the biocompatibility and stimuli-responsive nature of imidazole-based hydrogels make them promising candidates for drug delivery systems, where the release of a therapeutic agent can be triggered by a change in local pH. nih.govbiochempeg.com
Synthesis and Swelling Behavior
Synthesis
Hydrogels of poly(this compound) are typically synthesized through free-radical polymerization of the this compound monomer. To form a three-dimensional, water-insoluble network characteristic of a hydrogel, a cross-linking agent is added to the polymerization reaction. A common method involves solution polymerization where the monomer, a crosslinker (such as N,N'-methylenebisacrylamide), and a radical initiator (like azobisisobutyronitrile, AIBN) are dissolved in a suitable solvent. The polymerization is then initiated, often by heat, leading to the formation of the cross-linked polymer network. The resulting hydrogel can then be purified to remove any unreacted monomer and initiator.
Swelling Behavior
The swelling of these hydrogels is highly dependent on the pH of the surrounding medium. The imidazole ring contains a nitrogen atom that can be protonated in acidic conditions.
In Acidic Conditions (Low pH): At a pH below the pKa of the imidazolium ion, the nitrogen atom on the imidazole ring accepts a proton (H+), forming a positively charged imidazolium cation. This leads to electrostatic repulsion between the adjacent positive charges along the polymer chains. This repulsion forces the polymer network to expand, allowing it to absorb a large amount of water and swell significantly.
In Neutral or Basic Conditions (High pH): As the pH increases above the pKa, the imidazole groups become deprotonated and are electrically neutral. The electrostatic repulsive forces diminish, allowing the polymer chains to relax and come closer together. This results in the expulsion of water from the network and a significant reduction in the hydrogel's volume, a state known as deswelling or collapse.
This reversible swelling and deswelling behavior makes these materials highly responsive to pH changes. illinois.edunih.gov The degree of swelling is also influenced by other factors such as the cross-linking density; a higher concentration of cross-linker results in a tighter network that restricts swelling. nih.govnih.gov
The table below summarizes the expected swelling response of a poly(this compound) hydrogel to changes in environmental pH.
| Condition | Imidazole Group State | Dominant Force | Hydrogel State | Water Uptake |
| Low pH (e.g., pH < 6) | Protonated (Positively Charged) | Electrostatic Repulsion | Swollen | High |
| High pH (e.g., pH > 7) | Deprotonated (Neutral) | Reduced Repulsion | Collapsed/Deswollen | Low |
Applications in Sensing and Actuation
The ability of poly(this compound) to change its physical and chemical properties in response to stimuli makes it a candidate for use in sensors and actuators.
Sensing Applications
Polymers containing imidazole groups have been shown to be effective chemosensors for protons (pH sensing) and certain metal ions. nih.gov The mechanism relies on the interaction of the imidazole group with the target analyte, which causes a measurable change in the polymer's properties, such as its fluorescence or electrochemical behavior.
pH Sensing: As described above, protonation of the imidazole ring alters the electronic environment of the polymer. This change can be used to develop fluorescent pH sensors, where the fluorescence intensity or wavelength shifts upon protonation. nih.gov
Metal Ion Sensing: The lone pair of electrons on the nitrogen atom of the imidazole ring can coordinate with metal ions. This interaction can lead to quenching or enhancement of the polymer's fluorescence, providing a basis for detecting specific metal ions. For instance, imidazole-bearing polymers have demonstrated sensitivity towards ions like Fe²⁺. nih.gov Imidazole-based poly(ionic liquids) have also been investigated for use in electrochemical sensors. mdpi.com
Actuation Applications
An actuator is a device that converts a signal or stimulus into mechanical motion. The significant and reversible volume change (swelling and shrinking) of poly(this compound) hydrogels in response to pH changes can be harnessed for actuation. For example, a hydrogel film could be designed to bend or change shape when the pH of its environment is altered. This property is being explored for microfluidic valves, where a hydrogel piece placed in a microchannel can swell to block flow at a certain pH and shrink to allow flow at another pH. illinois.edu
Nanostructured Materials Based on this compound Polymers
Creating nanostructured forms of poly(this compound), such as nanoparticles and nanofibers, can enhance their properties and open up new applications by leveraging their high surface-area-to-volume ratio.
Synthesis of Polymer Nanoparticles and Nanofibers
Polymer Nanoparticles
Poly(this compound) nanoparticles can be synthesized using several methods, most commonly through heterogeneous polymerization techniques where the monomer is dispersed in a non-solvent.
Emulsion/Suspension Polymerization: In this method, the this compound monomer is dispersed in an aqueous phase with the help of a surfactant. Polymerization is initiated, leading to the formation of polymer nanoparticles within the droplets or micelles. nih.gov
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be adapted to produce well-defined nanoparticles with controlled size and low dispersity. This approach offers precise control over the polymer architecture. beilstein-journals.org
Polymer Nanofibers
Electrospinning is the most prevalent technique for producing polymer nanofibers. mdpi.com This process involves dissolving the poly(this compound) polymer in a suitable solvent to create a solution of sufficient viscosity. This solution is then extruded from a spinneret under a high-voltage electric field. The electrostatic forces overcome the surface tension of the solution, ejecting a polymer jet that travels towards a collector. During this travel, the solvent evaporates, and the jet is stretched and solidified into a continuous nanofiber. nih.gov
The table below outlines common synthesis methods for these nanostructured materials.
| Nanostructure | Synthesis Method | Key Components | Typical Outcome |
| Nanoparticles | Emulsion Polymerization | Monomer, Water, Surfactant, Initiator | Spherical particles (10-1000 nm) |
| Nanofibers | Electrospinning | Polymer, Solvent, High-Voltage Supply | Continuous fibers (50-500 nm diameter) |
Incorporation into Composite Materials
To improve mechanical strength, biocompatibility, or to add new functionalities, poly(this compound) can be incorporated into composite materials.
The functional polymer can be integrated in several ways:
Polymer Blends: The polymer can be blended with other structural polymers. For instance, blending the imidazolium-based polymer with a high-molecular-weight polymer can produce robust, self-standing films or membranes that retain the pH-responsive properties of the imidazole component but have improved mechanical durability. nih.gov
Nanoparticle Fillers: Nanoparticles of poly(this compound) can be dispersed as a functional filler within another polymer matrix (e.g., polyvinyl alcohol or chitosan). mdpi.com This creates a composite material where the matrix provides the structural integrity, and the embedded nanoparticles provide pH-responsive or sensing capabilities throughout the bulk of the material.
Coated/Functionalized Nanofibers: Nanofibers made from a biocompatible or structurally robust polymer (e.g., polyvinyl alcohol, polycaprolactone) can serve as a scaffold. mdpi.com These nanofibers can then be coated or have nanoparticles of poly(this compound) attached to their surface. This approach combines the high surface area of the nanofiber scaffold with the functional properties of the imidazole polymer.
These composite materials can find use in applications such as reusable catalysts, smart membranes for separation, or functional textiles. researchgate.net
Spectroscopic and Analytical Characterization of 1 4 Vinylbenzyl 1h Imidazole and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comresearchgate.net
NMR spectroscopy is a primary tool for the structural analysis of both the 1-(4-vinylbenzyl)-1H-imidazole monomer and its polymers. researchgate.net It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Monomer Analysis: The ¹H NMR spectrum of this compound allows for the unambiguous assignment of all protons in the molecule. Key signals include those corresponding to the vinyl group, the aromatic protons of the benzyl (B1604629) ring, the methylene (B1212753) bridge protons, and the protons of the imidazole (B134444) ring. Similarly, the ¹³C NMR spectrum confirms the presence of all carbon atoms, from the vinyl group to the distinct carbons of the imidazole ring.
Polymer Analysis: Upon polymerization, significant changes are observed in the NMR spectra. The most notable change in the ¹H NMR spectrum is the disappearance of the characteristic signals for the vinyl protons, which are replaced by broad signals corresponding to the newly formed polymer backbone. researchgate.net The signals for the imidazole and benzyl groups remain, although they may be broadened. For poly(1-vinylimidazole), a related polymer, the protons of the imidazole ring typically appear around 6.8-7.2 ppm, while the polymer backbone protons are observed as broad multiplets in the upfield region. researchgate.net
The table below outlines the expected chemical shifts for the monomer and the corresponding polymer.
| Assignment | Monomer ¹H NMR (Predicted) | Polymer ¹H NMR (Typical) researchgate.netresearchgate.net | Monomer ¹³C NMR (Predicted) | Polymer ¹³C NMR (Typical) researchgate.net |
|---|---|---|---|---|
| Vinyl Group (CH=CH₂) | ~5.2-6.8 | Absent (signals incorporated into backbone) | ~114 (CH₂), ~136 (CH) | Absent (signals incorporated into backbone) |
| Polymer Backbone (CH-CH₂) | - | ~1.0-3.0 (broad) | - | ~42, ~53 |
| Benzyl CH₂ | ~5.1 | ~5.1 (broad) | ~50 | ~50 |
| Aromatic C-H (Benzyl) | ~7.1-7.4 | ~7.1-7.4 (broad) | ~126-138 | ~126-138 |
| Imidazole C-H | ~6.9, ~7.1, ~7.6 | ~6.8-7.7 (broad) | ~119, ~129, ~137 | ~118, ~130, ~137 |
For complex polymer architectures or to resolve overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the polymer backbone and side chains.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly useful for confirming the connectivity between the polymer backbone, the benzyl linker, and the imidazole ring. ipb.pt
These advanced techniques provide a powerful toolkit for the detailed structural characterization of complex imidazole-based polymers. ipb.pt
Infrared (IR) and Raman Spectroscopy for Functional Group Identificationmdpi.com
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the monomer and confirming the success of the polymerization reaction. researchgate.netsociedadpolimerica.org.mx
For the this compound monomer, the IR spectrum would show characteristic absorption bands for the C=C stretching of the vinyl group, C=C and C=N stretching vibrations within the imidazole and benzene (B151609) rings, and C-H stretching and bending modes. researchgate.netresearchgate.net Upon polymerization, the most significant change is the disappearance of the vinyl group vibrations. researchgate.net
The table below summarizes key vibrational bands.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Note |
|---|---|---|---|
| C-H Stretch (Aromatic/Imidazole) | 3150-3000 | Stretching of C-H bonds on the rings | Present in both monomer and polymer |
| C-H Stretch (Aliphatic) | 3000-2850 | Stretching of C-H bonds in the methylene and polymer backbone | Present in both monomer and polymer |
| C=C Stretch (Vinyl) | ~1630 | Stretching of the vinyl double bond | Disappears upon polymerization |
| C=C and C=N Stretch (Ring) | 1600-1450 | Stretching vibrations within the benzene and imidazole rings | A characteristic band for poly(N-vinyl imidazole) is seen at ~1497 cm⁻¹. researchgate.net |
| C-H Bend (Vinyl) | ~990 and ~910 | Out-of-plane bending of vinyl C-H bonds | Disappears upon polymerization |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessmentresearchgate.net
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the purity of the this compound monomer. researchgate.net Using electron ionization (EI), the molecule is fragmented in a predictable manner, producing a unique mass spectrum that serves as a fingerprint.
The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (184.24 g/mol ). americanelements.com Key fragmentation patterns for related imidazole compounds often involve the cleavage of the benzyl group or fragmentation of the imidazole ring itself. nist.gov For the monomer, a prominent fragment would likely be observed from the cleavage of the C-N bond between the benzyl group and the imidazole ring, resulting in a vinylbenzyl cation. This technique is critical for verifying the successful synthesis of the monomer before its use in polymerization.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distributionmdpi.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight and molecular weight distribution of polymers. lcms.czlcms.cz This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz
For poly(this compound), GPC analysis provides crucial information on:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, often a goal in controlled polymerization techniques. researchgate.net
Studies on similar block copolymers have demonstrated the utility of GPC in tracking the progress of polymerization, where a shift in the GPC trace to higher molecular weight regions confirms successful chain extension. mdpi.comresearchgate.net
Electrochemical Characterization of Imidazole-Containing Polymersacs.org
The electrochemical properties of polymers containing imidazole moieties are of significant interest for applications such as fuel cell membranes, electrochromic devices, and sensors. nih.govresearchgate.net Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to investigate these properties.
Cyclic Voltammetry (CV): This technique is used to study the oxidation and reduction processes of the polymer films. For imidazole-containing polymers, CV can reveal their electrochemical stability and potential redox activity. researchgate.net Some imidazole-based polymers exhibit reversible electrochemical oxidation accompanied by distinct color changes, making them suitable for electrochromic applications. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the ionic conductivity and charge transfer resistance of the polymer. In the context of anion exchange membranes for fuel cells, imidazole groups can facilitate hydroxide (B78521) ion (OH⁻) conduction. nih.gov EIS measurements help quantify the ion conductivity and interfacial resistance, which are critical parameters for fuel cell performance. mdpi.com
Research has shown that incorporating imidazole groups into polymer structures can enhance alkaline stability and ion conductivity, making them promising materials for electrochemical energy systems. nih.gov
Thermal Analysis (TGA, DSC) of this compound Polymers
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in determining the thermal stability and phase transitions of polymeric materials.
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous polymers, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. Crystalline or semi-crystalline polymers will also show a melting endotherm. As with TGA, specific DSC data for poly(this compound) is scarce. However, for poly(4-vinylpyridine), a polymer with a similar aromatic heterocyclic side group, the glass transition temperature has been observed in the range of 140 to 160 °C. The actual Tg for poly(this compound) would depend on factors such as molecular weight and polymer chain architecture.
A hypothetical DSC thermogram for an amorphous polymer like poly(this compound) would be expected to show a step-like change in the heat flow at the glass transition temperature. The absence of a sharp melting peak would indicate its amorphous nature.
| Thermal Property | Description | Typical Temperature Range (for related polymers) |
| Decomposition Temperature (TGA) | Temperature at which the polymer begins to degrade. | 340 - 500 °C |
| Glass Transition Temperature (DSC) | Temperature at which an amorphous polymer transitions from a glassy to a rubbery state. | 140 - 160 °C |
X-ray Diffraction (XRD) for Crystalline and Amorphous Structures
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline or amorphous nature of a material. The diffraction pattern produced when X-rays interact with a material provides information about the arrangement of atoms and molecules.
In polymers, XRD patterns can reveal the degree of crystallinity. Amorphous polymers, which lack long-range order in their molecular structure, produce a broad, diffuse halo in their XRD patterns. In contrast, crystalline or semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions and intensities of these peaks are characteristic of the specific crystal lattice structure.
There is a lack of specific, publicly available XRD data for the homopolymer of this compound. However, based on the typically amorphous nature of many vinyl polymers with bulky side groups, it is reasonable to hypothesize that poly(this compound) is likely to be amorphous. The irregular arrangement of the benzyl-imidazole side chains would hinder the efficient packing of the polymer chains into a regular crystalline lattice. An XRD pattern for such a polymer would be expected to show a broad amorphous halo, likely centered around a 2θ value corresponding to the average intermolecular spacing. For comparison, amorphous polyaniline shows a broad peak around a 2θ of 19.87°.
| Structural Feature | Expected XRD Pattern |
| Amorphous Structure | A broad, diffuse halo with no sharp peaks. |
| Crystalline Structure | Sharp, well-defined diffraction peaks. |
Electron Microscopy (SEM, TEM) for Morphological Analysis of Polymer Materials
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface and internal morphology of polymer materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of a material. In polymer science, SEM is used to examine the morphology of polymer films, powders, fibers, and composites. It can reveal details about surface roughness, porosity, and the size and shape of particles or domains.
For poly(this compound), SEM analysis of a solution-cast film would likely reveal a relatively smooth and featureless surface if the polymer is amorphous and forms a homogeneous film. In the case of polymer powders, SEM would show the morphology of the individual polymer particles. For instance, polyaniline synthesized by precipitation polymerization can exhibit a granular morphology.
Transmission Electron Microscopy (TEM)
TEM is used to investigate the internal structure of thin polymer samples. It can reveal information about phase separation in polymer blends or block copolymers, the dispersion of nanoparticles in a polymer matrix, and the presence of crystalline domains within an amorphous matrix.
For an amorphous homopolymer like poly(this compound), TEM images of a thin section would be expected to show a uniform contrast, confirming the absence of distinct phases or ordered structures. In the case of copolymers, such as those of N-vinylimidazole and acrylonitrile, TEM has been used to show the absence of microphase separation, indicating good miscibility between the polymer blocks.
| Microscopy Technique | Information Obtained | Expected Morphology for Amorphous Poly(this compound) |
| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape. | Smooth, featureless surface for films; granular or aggregated particles for powders. |
| Transmission Electron Microscopy (TEM) | Internal structure, phase separation, crystallinity. | Uniform contrast, indicating a single amorphous phase. |
Theoretical and Computational Studies of 1 4 Vinylbenzyl 1h Imidazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-(4-Vinylbenzyl)-1H-imidazole, these calculations can provide information on molecular orbitals, charge distribution, and various reactivity descriptors.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the imidazole (B134444) ring and the vinyl group, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the entire conjugated system, including the benzene (B151609) and imidazole rings.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring, particularly the pyridine-like nitrogen, making it a likely site for electrophilic attack or coordination with metal ions. The vinyl group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the imidazole and benzene rings would show a positive potential (blue regions).
Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons ( χ2/2η ).
Disclaimer: The following data table is illustrative and contains hypothetical values for this compound, extrapolated from computational studies on analogous imidazole and vinylbenzyl derivatives. These values are intended to exemplify the type of data obtained from quantum chemical calculations and may not represent the true computed values for the specific molecule.
| Parameter | Hypothetical Value | Interpretation |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates good chemical stability |
| Ionization Potential (I) | 6.5 eV | Energy to remove an electron |
| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.38 eV-1 | Reciprocal of hardness |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of polymerization, MD simulations can provide valuable insights into the dynamics of chain growth, the structure of the resulting polymer, and the influence of various factors such as temperature, pressure, and solvent on the polymerization process.
For the polymerization of this compound, MD simulations could be employed to model the radical polymerization process. This would involve creating a simulation box containing monomers, an initiator, and optionally, solvent molecules. The simulation would then track the trajectories of all atoms as the polymerization reaction proceeds, from initiation and propagation to termination.
Insights from MD Simulations of Polymerization:
Chain Growth and Conformation: MD simulations can visualize the step-by-step addition of monomer units to the growing polymer chain. This allows for the study of the polymer's conformational changes as it elongates, including the adoption of coiled or extended structures.
Monomer Diffusion and Reactivity: The simulation can track the diffusion of monomers in the reaction medium and their approach to the active radical center of the growing polymer chain. This can provide information on the rate-limiting steps of the polymerization process.
Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the polymerization kinetics and the conformation of the resulting polymer.
Cross-linking: In cases where cross-linking agents are present or if the monomer itself can lead to cross-linking, MD simulations can model the formation of a three-dimensional polymer network.
Computational Modeling of Polymer Properties and Interactions
Once a polymer is formed, computational modeling can be used to predict its macroscopic properties based on its chemical structure. For poly(this compound), these models can predict properties such as mechanical strength, thermal stability, and solubility.
Mechanical Properties:
Molecular dynamics simulations can be used to perform "virtual" mechanical tests on a polymer model. By applying a simulated stress or strain to a polymer sample, it is possible to calculate its Young's modulus, tensile strength, and other mechanical properties. These simulations can help in understanding how the interactions between polymer chains at the molecular level give rise to the material's bulk mechanical behavior. For poly(this compound), the bulky side groups would be expected to influence chain packing and thus the mechanical properties.
Thermal Properties:
MD simulations can also be used to predict thermal properties such as the glass transition temperature (Tg). This is often done by simulating the cooling of a polymer melt and observing the temperature at which the material transitions from a rubbery to a glassy state. The Tg is a crucial parameter for determining the service temperature range of a polymer.
Solubility and Interactions:
Computational methods can be used to predict the solubility of a polymer in different solvents. This is often done by calculating the Flory-Huggins interaction parameter (χ), which quantifies the miscibility of the polymer and the solvent. A lower value of χ indicates better solubility. These calculations can be based on atomistic simulations or group contribution methods. The imidazole groups in poly(this compound) would be expected to enhance its solubility in polar solvents.
Disclaimer: The following data table provides typical property ranges for analogous polymers like polystyrene and poly(vinylimidazole) and is for illustrative purposes. Specific computationally predicted values for poly(this compound) are not available in the literature.
| Property | Analogous Polymer System | Typical Predicted/Experimental Range |
| Glass Transition Temperature (Tg) | Polystyrene | 100 - 110 °C |
| Young's Modulus | Polystyrene | 3.0 - 3.5 GPa |
| Solubility Parameter | Poly(vinylimidazole) | 22 - 25 (J/cm3)1/2 |
Structure-Property Relationship Predictions for Functional Polymers
A key goal of computational polymer science is to establish clear relationships between the chemical structure of a monomer and the properties of the resulting polymer. This is often achieved through Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that correlate the properties of a set of molecules with their structural or physicochemical descriptors.
For functional polymers derived from this compound, QSPR models could be developed to predict a wide range of properties, including:
Thermal Stability: Descriptors related to bond strengths and molecular weight could be used to predict the decomposition temperature of the polymer.
Mechanical Properties: Topological indices and descriptors of molecular shape can be correlated with properties like tensile strength and modulus.
Gas Permeability: Descriptors related to free volume and chain packing can be used to predict the permeability of the polymer to different gases, which is relevant for membrane applications.
Ionic Conductivity: For polymers designed as ion conductors, descriptors related to the polarity and charge distribution of the monomer unit can be used to predict ionic conductivity.
The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of polymers with known properties is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each polymer in the dataset.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model is assessed using various statistical metrics and by applying it to a set of polymers not used in the model building process.
By establishing robust QSPR models, it becomes possible to computationally screen large libraries of virtual monomers to identify candidates that are likely to produce polymers with desired properties. This in silico design approach can significantly accelerate the discovery and development of new functional materials based on monomers like this compound.
Emerging Applications and Future Research Directions
Biomedical Applications of Imidazole-Functionalized Polymers
Polymers functionalized with imidazole (B134444) groups, such as those derived from VBI, are gaining significant interest in the biomedical field. The imidazole ring is naturally present in biological systems, for instance in the amino acid histidine, which plays a critical role in the function of many proteins. researchgate.net This inherent biocompatibility makes imidazole-based polymers attractive for applications like drug delivery, tissue engineering, and as coatings for medical devices. researchgate.netelsevierpure.com
Amphiphilic diblock copolymers containing polyethylene (B3416737) glycol (PEG) and poly(1-vinyl imidazole) have been synthesized and evaluated for their potential in drug delivery. mdpi.com These copolymers can self-assemble into nanocarriers, which are ideal for encapsulating therapeutic agents. mdpi.com The imidazole groups provide pH-responsiveness, allowing for the controlled release of drugs in specific environments, such as the acidic microenvironment of tumors. mdpi.com The ability of these nanostructures to avoid rapid clearance by the kidneys while leveraging the enhanced permeability and retention (EPR) effect is crucial for passive tumor targeting. mdpi.com
Furthermore, the multicoordinating ability of imidazole groups is utilized to create stable and biocompatible coatings for quantum dots (QDs). acs.org A polymer designed with multiple imidazole anchors can bind tightly to the QD surface, while other functional groups, like zwitterions, ensure water solubility and long-term colloidal stability across a wide pH range. acs.org This technology allows for the development of advanced bioimaging and sensing platforms. acs.org
Table 1: Properties of Imidazole-Functionalized Copolymers for Biomedical Use
| Polymer System | Key Feature | Potential Application | Research Finding |
|---|---|---|---|
| PEG-b-poly(1-vinyl imidazole) | pH-responsive self-assembly | Drug Delivery | Forms nanocarriers that exhibit pH-responsive behavior with a pKa of ~4.2, suitable for targeted drug release. mdpi.com |
| Poly(isobutylene-alt-maleic anhydride) with imidazole groups | Multicoordination and biocompatibility | Quantum Dot Coating | Provides excellent long-term colloidal stability for QDs in various biological media and allows for conjugation with biomolecules. acs.org |
Catalysis and Organocatalysis Utilizing Imidazole Moieties in Polymers
The imidazole moiety is a versatile functional group in catalysis, capable of acting as a nucleophilic catalyst or a general acid-base catalyst. scielo.br When incorporated into a polymer backbone, these catalytic sites can be immobilized, offering advantages such as easy separation from the reaction mixture and potential for catalyst recycling. nih.gov Polymers derived from 1-(4-vinylbenzyl)-1H-imidazole can serve as supports for metal catalysts or act as organocatalysts themselves.
Polyvinylimidazole (PVI) has demonstrated significant catalytic potential in dephosphorylation reactions, mimicking the function of enzymes that contain histidine residues in their active sites. scielo.br The imidazole groups on the polymer chain can act nucleophilically on phosphate (B84403) esters, leading to dramatic rate enhancements. scielo.br The polymer backbone can also create a microenvironment that helps to concentrate reactants, further boosting catalytic efficiency. scielo.br
In the context of green chemistry, imidazole-based polymers are being explored for the fixation of carbon dioxide. rsc.org Highly ordered imidazolyl-functionalized mesoporous phenolic resins have been shown to act as cooperative catalysts for the cycloaddition of CO2 to epoxides, producing cyclic carbonates. rsc.org In these systems, the imidazole groups work synergistically with phenolic hydroxyl groups to activate both the CO2 and the epoxide, demonstrating superior performance compared to traditional catalysts. rsc.org
Adsorption and Separation Technologies Based on this compound Polymers
The ability of the imidazole group to coordinate with metal ions and interact with various molecules makes VBI-based polymers highly effective in adsorption and separation applications. These materials are being developed for removing pollutants from water and for gas separation technologies.
Poly(N-vinylimidazole) and its copolymers have been investigated for the removal of heavy metals through chelation. researchgate.net Membranes and hydrogels containing these polymers can effectively bind to metal ions, offering a solution for water purification. Similarly, a polymer created by grafting 2-methylimidazole (B133640) onto poly-vinylbenzyl chloride demonstrated exceptional and rapid removal of azo dyes from aqueous solutions, with a maximum adsorption capacity for Acid Orange 7 of approximately 2012 mg/g. fao.org This material also showed excellent reusability over multiple adsorption-desorption cycles. fao.org
In the realm of gas separation, imidazolium-based polymerized ionic liquids (PILs) are of particular interest for CO2 capture. nih.gov Membranes fabricated from blends of different PILs have been developed for natural gas purification. nih.gov The specific interactions between the imidazole or imidazolium (B1220033) groups and CO2 allow for selective separation from other gases like methane. Additionally, poly(N-vinyl imidazole) gel-filled nanofiltration membranes have been synthesized for molecular-level separations in aqueous solutions, demonstrating the versatility of these polymers in creating precisely controlled barrier properties. researchgate.net
Self-Healing Materials and Smart Polymers
The development of materials that can autonomously repair damage is a rapidly advancing field. Imidazole-containing polymers are at the forefront of this research, drawing inspiration from biological systems. nih.gov The self-healing mechanism in the byssal threads of mussels, for example, relies on sacrificial cross-links formed by the coordination of metal ions (like Zn²⁺) with histidine residues. nih.gov
This biological principle has been translated into synthetic polymers. By incorporating imidazole or histidine moieties into polymer networks, researchers have created materials that exhibit self-healing properties. nih.gov The reversible nature of the metal-imidazole coordination bonds allows them to break under stress and reform upon relaxation, dissipating energy and repairing damage. This dynamic chemistry enables the material to recover its initial properties after a deformation event. nih.gov The synthesis of methacrylate-based monomers containing protected histidine units allows for the creation of copolymers where the imidazole functionality is available for creating these dynamic, self-healing cross-links after polymerization. nih.gov
Environmental Remediation Applications
Beyond water purification, polymers containing imidazole functionalities are being developed for the remediation of airborne pollutants. The chemical nature of the imidazole ring makes it particularly effective for capturing acidic gases.
Benzimidazole-linked polymers (BILPs) have shown exceptional promise as porous solid adsorbents for toxic gases like sulfur dioxide (SO2). nih.gov These materials exhibit high thermal and chemical stability and possess a high SO2 uptake capacity of up to 8.5 mmol g⁻¹ at 298 K and 1.0 bar. nih.gov The high performance is attributed to dipole-dipole interactions between SO2 and the polymer framework. nih.gov Importantly, these polymers show high selectivity for SO2 over other gases like CO2 and N2, and the adsorption process is reversible, allowing for easy regeneration and reuse of the adsorbent material. nih.gov This highlights the potential of imidazole-based polymers in flue gas desulfurization and other air purification applications. nih.gov
Table 2: SO₂ Adsorption Performance of Benzimidazole-Linked Polymers (BILPs)
| Adsorbent | SO₂ Uptake (mmol g⁻¹) at 298 K, 1 bar | Isosteric Heat of Adsorption (Qst) (kJ mol⁻¹) | Key Finding |
|---|
Advanced Energy Storage and Conversion Devices
Polymers containing imidazole and imidazolium groups are critical components in the development of next-generation energy technologies, particularly high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) and safer lithium-ion batteries. researchgate.netacs.org
In HT-PEMFCs, which operate between 100–200 °C, traditional water-based proton conductors are not viable. researchgate.net Imidazole-containing polymers, when doped with phosphoric acid, can facilitate proton transport under anhydrous conditions. acs.org The imidazole groups form acid-base pairs with the phosphoric acid, creating pathways for proton conduction. acs.org Research has focused on modifying polymer backbones and incorporating quaternary ammonium (B1175870) groups alongside imidazole moieties to enhance proton conductivity and acid retention, leading to higher fuel cell performance. acs.org
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing)
The vinyl group in this compound makes it a functional monomer suitable for advanced manufacturing techniques like 3D printing, specifically in processes like vat photopolymerization (e.g., stereolithography). mdpi.com These technologies build objects layer-by-layer by selectively curing a liquid photocurable resin. mdpi.com
The formulation of these resins is critical, and functional monomers are used as building blocks to create materials with customized properties. cpl-polydadmac.com Monomers like VBI can be incorporated into resin formulations to impart specific functionalities to the final 3D-printed object. The imidazole group can enhance properties such as thermal stability, chemical resistance, or catalytic activity. Acrylates and methacrylates are common monomer precursors in 3D printing, known for their rapid polymerization. patsnap.com The inclusion of vinyl-based monomers like VBI expands the library of available materials for creating complex, functional, and high-performance 3D-printed parts for a variety of specialized applications. mdpi.comcpl-polydadmac.com
Q & A
Q. How can in-silico and in-vitro data be integrated to prioritize derivatives for further testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
